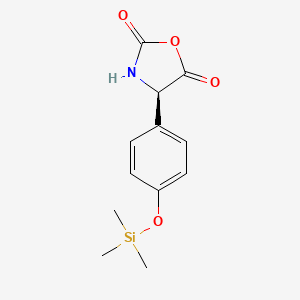
(R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as chiral auxiliaries or intermediates due to their ability to induce stereochemistry in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione typically involves the reaction of a suitable phenyl oxazolidine precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
- Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazolidine moiety.
Reduction: Reduction reactions might target the oxazolidine ring, potentially opening it to form other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amino alcohols.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a chiral auxiliary in asymmetric synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology
- Potential use in the synthesis of biologically active compounds.
Medicine
- May serve as a precursor in the synthesis of pharmaceutical agents.
Industry
- Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action for ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione would depend on its specific application. In asymmetric synthesis, it induces chirality through steric and electronic effects, guiding the formation of one enantiomer over another.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- Other oxazolidine derivatives with different substituents.
Uniqueness
The unique aspect of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione lies in its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and the outcomes of its reactions.
Propiedades
Número CAS |
54148-08-2 |
|---|---|
Fórmula molecular |
C12H15NO4Si |
Peso molecular |
265.34 g/mol |
Nombre IUPAC |
(4R)-4-(4-trimethylsilyloxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H15NO4Si/c1-18(2,3)17-9-6-4-8(5-7-9)10-11(14)16-12(15)13-10/h4-7,10H,1-3H3,(H,13,15)/t10-/m1/s1 |
Clave InChI |
GMNTZWSXAJRPQV-SNVBAGLBSA-N |
SMILES isomérico |
C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)N2 |
SMILES canónico |
C[Si](C)(C)OC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



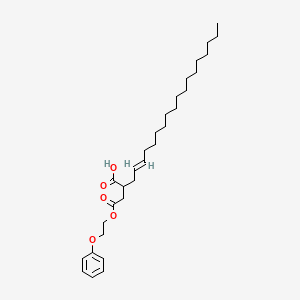
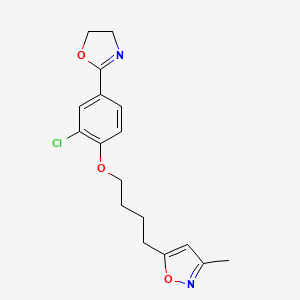
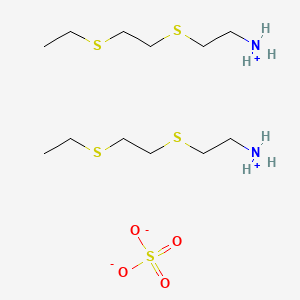
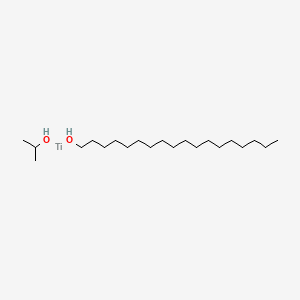
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
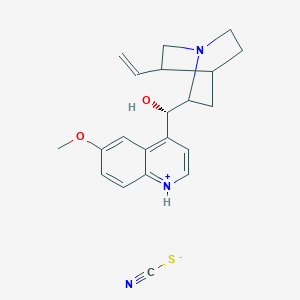


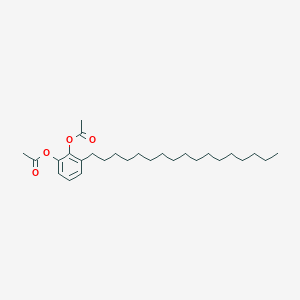
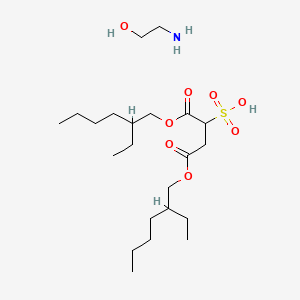

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)

